3-Fluorophenylalanyl-alanyl-alanine
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Overview
Description
3-Fluorophenylalanyl-alanyl-alanine is a tripeptide composed of three amino acids: 3-fluorophenylalanine, alanine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenylalanyl-alanyl-alanine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenylalanyl-alanyl-alanine can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group can yield fluorophenyl ketones or alcohols, while reduction of peptide bonds can produce primary amines .
Scientific Research Applications
3-Fluorophenylalanyl-alanyl-alanine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is investigated for its potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: It is utilized in the development of novel materials and as a component in biochemical assays
Mechanism of Action
The mechanism of action of 3-Fluorophenylalanyl-alanyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The peptide backbone allows for flexibility and conformational changes, facilitating its interaction with various biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylalanine: A single amino acid with similar structural features.
Alanyl-alanine: A dipeptide composed of two alanine residues.
Phenylalanyl-alanyl-alanine: A tripeptide with a phenylalanine residue instead of 3-fluorophenylalanine
Uniqueness
3-Fluorophenylalanyl-alanyl-alanine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and resistance to enzymatic degradation, making it a valuable tool in various research applications .
Properties
CAS No. |
87184-16-5 |
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Molecular Formula |
C15H20FN3O4 |
Molecular Weight |
325.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-8(13(20)19-9(2)15(22)23)18-14(21)12(17)7-10-4-3-5-11(16)6-10/h3-6,8-9,12H,7,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t8-,9-,12-/m0/s1 |
InChI Key |
DYJPZEILSXWEAK-AUTRQRHGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)F)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
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